molecular formula C6H4FN3 B1495464 5-Fluoro-[1,2,4]triazolo[1,5-a]pyridine

5-Fluoro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1495464
M. Wt: 137.11 g/mol
InChI Key: DFJMIUHQBQOPSL-UHFFFAOYSA-N
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Description

5-Fluoro-[1,2,4]triazolo[1,5-a]pyridine is a fluorinated heterocyclic compound featuring a fused triazole and pyridine ring system. The fluorine atom at the 5-position enhances its electronic and steric properties, making it a valuable scaffold in medicinal chemistry and agrochemical research. Triazolopyridine derivatives are known for their versatility in drug design due to their ability to mimic purine bases, interact with biological targets, and improve metabolic stability .

Properties

Molecular Formula

C6H4FN3

Molecular Weight

137.11 g/mol

IUPAC Name

5-fluoro-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C6H4FN3/c7-5-2-1-3-6-8-4-9-10(5)6/h1-4H

InChI Key

DFJMIUHQBQOPSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NN2C(=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of [1,2,4]triazolo[1,5-a]pyridine derivatives are highly dependent on substituent type and position. Key analogues include:

Compound Substituent(s) Key Applications/Findings References
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine Br at 6-position Intermediate in Suzuki couplings; used in kinase inhibitor synthesis (e.g., LXE408)
5-Chloro-[1,2,4]triazolo[1,5-a]pyridine Cl at 5-position Herbicide development; structural studies show substituent position affects bioactivity
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine CF₃ at 5-position Antimalarial candidate (inhibits PfDHODH); poor activity due to metabolic instability
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Br at 5-position, NH₂ at 2-position Pharmaceutical intermediate; high reactivity in nucleophilic substitutions

Key Insight : Fluorine’s electronegativity and small atomic radius enhance binding affinity to targets compared to bulkier halogens (e.g., Br, Cl), but chloro- and bromo-derivatives offer better synthetic versatility .

Comparison Table :

Compound Target/Activity IC₅₀/EC₅₀ Notes
5-Trifluoromethyl-triazolopyrimidine PfDHODH inhibition ~100 nM (enzyme) Poor antimalarial activity in vivo
Triazolopyrimidine-2-amine HSV-1 inhibition 2–10 μM Cytotoxicity >50 μM
5,7-Dimethyl-triazolopyrimidine sulfonamide ALS inhibition 0.1–1.0 μg/mL (herbicidal) Structural mimic of sulfonylureas
Physicochemical Properties
  • Lipophilicity : Fluorine reduces logP compared to bromo/chloro derivatives, improving aqueous solubility .
  • Stability : Chloro- and bromo-derivatives exhibit greater thermal stability, whereas trifluoromethyl groups may increase metabolic lability .
  • Safety : Dichloro derivatives (e.g., 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine) require careful handling due to respiratory and skin irritation risks .

Preparation Methods

General Synthetic Strategies fortriazolo[1,5-a]pyridine Derivatives

The synthesis oftriazolo[1,5-a]pyridine derivatives generally follows three main approaches:

These methods provide flexibility to introduce various substitutions, including fluorine atoms, by selecting appropriate starting materials or reagents.

Specific Preparation of 5-Fluoro-triazolo[1,5-a]pyridine

While direct literature on the exact preparation of 5-Fluoro-triazolo[1,5-a]pyridine is limited, analogous methodologies for substituted triazolo[1,5-a]pyridines and related fused heterocycles provide a foundation. The fluorine substitution at the 5-position can be introduced either by using fluorinated pyridine precursors or by selective fluorination post-cyclization.

Detailed Synthetic Route via Cross-Dehydrogenative Coupling (CDC)

A highly efficient and green method for synthesizing substituted triazolo[1,5-a]pyridine derivatives involves CDC reactions between N-amino-2-iminopyridines and β-dicarbonyl compounds under aerobic conditions with acetic acid as a promoter.

Key experimental conditions and findings:

  • Reactants : N-amino-2-iminopyridine derivatives (which can be fluorinated at the pyridine ring) and β-ketoesters or β-diketones.

  • Solvent and promoter : Ethanol containing 6 equivalents of acetic acid.

  • Atmosphere : Molecular oxygen (O₂) at 1 atm significantly improves yields compared to air or inert atmospheres.

  • Temperature and time : Heating at 130 °C for 18 hours.

  • Yields : Up to 94% yield for non-fluorinated analogs under optimal conditions; fluorinated derivatives are expected to follow similar trends with appropriate starting materials.

  • Mechanism : The reaction proceeds via oxidative C(sp³)–C(sp²) coupling followed by dehydrative cyclization to form the fused triazolo[1,5-a]pyridine ring system.

Table 1: Effect of Acetic Acid Loading and Atmosphere on Yield of Pyrazolo[1,5-a]pyridine Derivative (Model Reaction)

Entry Acetic Acid Equiv. Atmosphere Yield (%) of Product
1 2 Air 34
2 4 Air 52
3 6 Air 74
4 6 O₂ 94
5 6 Argon 6

Reaction conditions: N-amino-2-iminopyridine (3 mmol), ethyl acetoacetate (3 mmol), ethanol (10 mL), 130 °C, 18 h.

This data demonstrates the crucial role of oxygen and acetic acid concentration in optimizing the yield of the fused heterocycle.

Adaptation for Fluorinated Derivatives

To prepare 5-Fluoro-triazolo[1,5-a]pyridine, the following strategies are plausible based on the above:

Summary of Preparation Methods with Advantages and Limitations

Method Description Advantages Limitations
Cyclocondensation of hydrazinylpyridines Reaction with carbonyl compounds followed by rearrangement Straightforward, well-established Requires preparation of hydrazinyl precursors
Oxidative cyclization of pyridinyl amidines Oxidative ring closure to form triazolo ring Direct, can introduce various substitutions May require harsh oxidants or catalysts
Cross-dehydrogenative coupling (CDC) Catalyst-free aerobic coupling with β-dicarbonyls Green, high atom economy, mild conditions Reaction times can be long; substrate scope needs optimization
Post-synthetic fluorination Electrophilic fluorination of preformed triazolo derivatives Allows late-stage fluorination Regioselectivity and over-fluorination risks

Research Findings and Analytical Data

  • The CDC method yields crystalline products amenable to X-ray crystallographic analysis, confirming the fused triazolo[1,5-a]pyridine structure.

  • Spectroscopic data (¹H NMR, ¹³C NMR, HRMS) support the formation of the expected heterocyclic compounds with characteristic chemical shifts for the triazolo and pyridine moieties.

  • The presence of fluorine can be confirmed by ¹⁹F NMR and characteristic shifts in ¹³C NMR due to fluorine coupling.

Q & A

Q. What are the common synthetic routes for 5-Fluoro-[1,2,4]triazolo[1,5-a]pyridine and its derivatives?

The synthesis of triazolopyridine derivatives typically involves cyclization strategies. A one-pot method starts with fluorinated pyridine precursors, such as 5-fluoro-2-aminopyridine, reacting with reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form intermediates, followed by hydroxylamine hydrochloride treatment and cyclization with trifluoroacetic anhydride (TFAA) . Alternative routes include oxidative cyclization using phenyliodine(III) diacetate [PhI(OAc)₂], which enables regioselective N–N bond formation under ambient conditions . Copper-catalyzed aerobic cyclization of guanidylpyridines is another scalable method, yielding 2-amino-substituted derivatives .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR spectroscopy : Distinct signals for fluorine (¹⁹F NMR) and aromatic protons (¹H NMR) confirm substitution patterns. For example, fluorine at the 5-position produces a downfield shift in ¹⁹F NMR .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 152.129 for C₆H₅FN₄) validate the molecular formula .
  • X-ray crystallography : Planar triazolopyridine rings and fluorine positioning are confirmed via single-crystal analysis .

Q. What are the primary research applications of this compound in medicinal chemistry?

5-Fluoro-triazolopyridines are explored as:

  • Antimicrobial agents : Derivatives with bromine or methyl groups show inhibitory activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Kinase inhibitors : The triazolopyridine scaffold is used in designing inhibitors for JAK, VEGFR-2, and HIF PHD-1 .
  • Antioxidants : Substituted derivatives reduce oxidative stress in C. elegans models and inhibit lipid peroxidation .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of substituted derivatives?

Regioselectivity depends on reaction conditions and catalysts:

  • Oxidants : PhI(OAc)₂ promotes N–N bond formation at the 5-position, while MnO₂ favors alternative sites .
  • Catalysts : Copper bromide/1,10-phenanthroline systems enhance selectivity for 2-amino derivatives .
  • Substituent effects : Electron-withdrawing groups (e.g., fluorine) direct cyclization to specific positions.
Method Regioselectivity Outcome Reference
PhI(OAc)₂-mediated5-guanidino-1,2,4-thiadiazole formation
CuBr/phenanthroline2-amino-triazolo[1,5-a]pyridines
TFAA cyclization5-fluoro substitution

Q. What methodologies are used to evaluate the antioxidant activity of triazolopyridine derivatives?

  • TBARS assay : Measures thiobarbituric acid-reactive substances (lipid peroxidation products) spectrophotometrically .
  • Adrenaline oxidation inhibition : Quantifies antioxidant capacity by monitoring adrenaline auto-oxidation under oxidative stress .
  • In vivo models : Lifespan extension and reduced malondialdehyde (MDA) levels in C. elegans under heat/chemical stress .

Q. How to address contradictions in biological activity data across studies?

Discrepancies often arise from substituent positioning and assay conditions:

  • Substituent effects : Bromine at the 7-position (vs. 5-fluoro) increases erythrocyte membrane stability but reduces antifungal activity .
  • Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or fungal species affect MIC values .
  • Structural analogs : Compare activity of 5-fluoro derivatives with brominated or methylated analogs (see table below).
Compound Biological Activity Reference
5-Fluoro-triazolo[1,5-a]pyridineModerate antioxidant (40% inhibition)
7-Bromo-triazolo[1,5-a]pyridineHigh antimicrobial (MIC: 2 µg/mL)
2-Amino-5-methyl derivativeLow cytotoxicity (IC₅₀ > 100 µM)

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